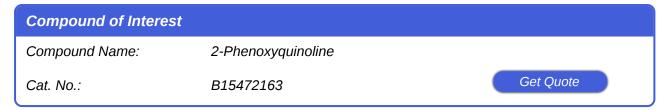


Application Notes and Protocols for 2- Phenoxyquinoline in Coordination Chemistry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **2-phenoxyquinoline** as a versatile ligand in coordination chemistry. This document details its synthesis, characterization, and potential applications in catalysis and drug development, supported by experimental protocols and quantitative data from analogous compounds.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1] The introduction of a phenoxy group at the 2-position of the quinoline ring creates a bidentate ligand, **2-phenoxyquinoline**, capable of coordinating with various metal centers through the quinoline nitrogen and the phenoxy oxygen. This chelation can lead to the formation of stable metal complexes with unique electronic and steric properties, making them attractive candidates for catalysis and as potential therapeutic agents.

Synthesis of 2-Phenoxyquinoline Ligand

The synthesis of **2-phenoxyquinoline** can be achieved through a nucleophilic aromatic substitution reaction between 2-chloroquinoline and phenol.

Experimental Protocol: Synthesis of **2-Phenoxyquinoline**



 Materials: 2-chloroquinoline, phenol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Procedure:

- In a round-bottom flask, dissolve 2-chloroquinoline (1.0 eq) and phenol (1.2 eq) in anhydrous DMF.
- Add potassium carbonate (2.0 eq) to the mixture.
- Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-phenoxyquinoline.

Characterization Data (Typical)



Property	Value	
Molecular Formula	C15H11NO	
Molecular Weight	221.26 g/mol	
Appearance	White to off-white solid	
Melting Point	88-90 °C	
¹H NMR (CDCl₃, ppm)	δ 8.1-7.2 (m, 11H)	
¹³ C NMR (CDCl₃, ppm)	δ 163.5, 154.0, 147.5, 139.0,	
IR (KBr, cm ⁻¹)	~3050 (Ar-H), ~1600 (C=N), ~1240 (C-O-C)	

Coordination Chemistry of 2-Phenoxyquinoline

2-Phenoxyquinoline acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the phenoxy group. This forms a stable five-membered chelate ring.

General Experimental Protocol: Synthesis of Transition Metal Complexes with **2-Phenoxyquinoline**

- Materials: **2-phenoxyquinoline**, metal salt (e.g., RuCl₃·xH₂O, Cu(OAc)₂·H₂O, PdCl₂), appropriate solvent (e.g., ethanol, methanol, acetonitrile).
- Procedure:
 - Dissolve the metal salt (1.0 eq) in the chosen solvent.
 - In a separate flask, dissolve **2-phenoxyquinoline** (2.0 eq) in the same solvent.
 - Add the ligand solution dropwise to the metal salt solution with constant stirring.
 - Reflux the reaction mixture for 4-6 hours.
 - Cool the solution to room temperature. The solid complex, if formed, can be collected by filtration.



- Wash the collected solid with the solvent and dry under vacuum.
- If no solid precipitates, reduce the solvent volume under vacuum and add a non-polar solvent (e.g., hexane) to induce precipitation.

General workflow for the synthesis of **2-phenoxyquinoline** and its metal complexes.

Structural Characterization of Analogous Metal Complexes

While crystal structures of **2-phenoxyquinoline** complexes are not readily available, data from structurally similar complexes, such as those of 2-phenylquinoline-4-carboxylic acid, provide insight into the expected coordination environment. These complexes often form dinuclear "paddle-wheel" like structures.[3]

Table 1: Selected Bond Lengths and Angles for an Analogous Dinuclear Zn(II) Complex with a 2-Phenylquinoline Derivative Ligand.[3]

Parameter	Value	
Zn-O (carboxylate)	1.95 - 1.97 Å	
Zn-N (quinoline)	2.08 - 2.10 Å	
Zn-Zn distance	~2.95 Å	
O-Zn-O angle	115 - 118°	
N-Zn-O angle	95 - 98°	

Note: This data is for a related 2-phenylquinoline-4-carboxylic acid complex and serves as a representative example.

Coordination of **2-phenoxyquinoline** to a metal center (M).

Applications in Catalysis

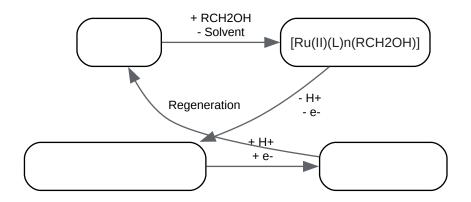
Metal complexes of quinoline derivatives have shown significant catalytic activity in various organic transformations, including oxidation and cross-coupling reactions.[4] The electronic



properties of the **2-phenoxyquinoline** ligand can be tuned by substitution on the phenoxy or quinoline rings, allowing for the optimization of the catalytic performance of its metal complexes.

Potential Catalytic Application: Oxidation of Alcohols

Ruthenium complexes are known to be effective catalysts for the oxidation of alcohols to aldehydes and ketones. A plausible catalytic cycle for the oxidation of a primary alcohol using a Ru(II)-**2-phenoxyquinoline** complex is depicted below.



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Proposed catalytic cycle for alcohol oxidation by a Ru-**2-phenoxyquinoline** complex.

Applications in Drug Development

Quinoline derivatives are scaffolds for numerous therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5] Metal complexes of these ligands can exhibit enhanced biological activity compared to the free ligands.

Antibacterial and Anticancer Activity

Metal complexes of functionalized 2-phenylquinoline derivatives have demonstrated significant antibacterial activity.[3] For instance, Zn(II) and Cd(II) complexes have shown potent activity against Staphylococcus aureus. The proposed mechanism of action often involves the inhibition of essential enzymes or the disruption of cellular membranes.



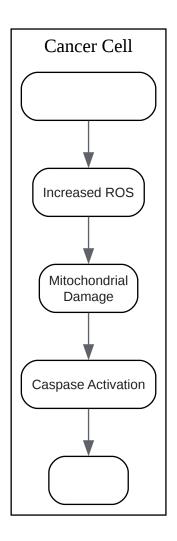
Table 2: In Vitro Antibacterial Activity (IC₅₀ in μ g/mL) of Analogous Metal Complexes of a 2-Phenylquinoline Derivative.[3]

Compound	E. coli	P. aeruginosa	B. subtilis	S. aureus
Ligand	>100	>100	>100	>100
Zn(II) Complex	12.5	25	6.25	0.57
Cd(II) Complex	6.25	12.5	3.12	0.51

Note: This data is for a related 2-phenylquinoline-4-carboxylic acid complex and its metal complexes.

In the context of cancer therapy, metal complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with DNA.





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Proposed mechanism of anticancer activity via ROS-induced apoptosis.

Conclusion

2-Phenoxyquinoline is a promising bidentate ligand for the development of novel coordination complexes. The straightforward synthesis of the ligand and its ability to form stable complexes with a variety of transition metals open up avenues for applications in catalysis and medicinal chemistry. Further research into the synthesis and characterization of specific **2-phenoxyquinoline**-metal complexes is warranted to fully explore their potential. The provided protocols and data from analogous systems offer a solid foundation for initiating such investigations.



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